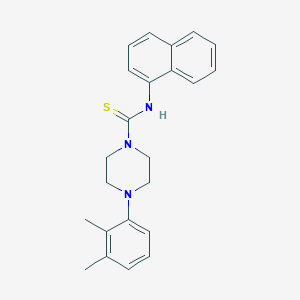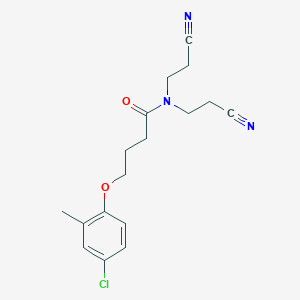![molecular formula C25H26N4O B4730732 2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4730732.png)
2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline
Descripción general
Descripción
2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline, also known as GW-405,833, is a novel compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of this receptor, this compound can reduce the reinforcing effects of drugs of abuse and decrease food intake, leading to potential therapeutic applications in addiction and obesity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, suggesting potential applications in addiction. Additionally, this compound has been shown to reduce food intake and body weight in animal models, suggesting potential applications in obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline is its potent and selective activity against the dopamine D3 receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation of this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the potential therapeutic applications of this compound require further research in animal models and clinical trials.
Direcciones Futuras
There are several future directions for research on 2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in addiction, obesity, and metabolic disorders. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. This compound has also been shown to have potential applications in the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-16-24(27-23-9-5-2-6-20(18)23)28-12-14-29(15-13-28)25(30)11-10-19-17-26-22-8-4-3-7-21(19)22/h2-9,16-17,26H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSQNARLGVIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-hydroxyethyl)amino]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4730654.png)
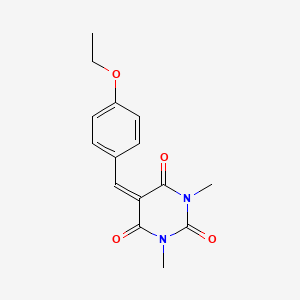
![2-{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N,N-dipropylacetamide](/img/structure/B4730661.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-(benzylthio)benzamide](/img/structure/B4730682.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4730695.png)

![N-1-adamantyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4730707.png)
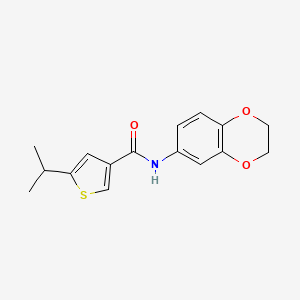
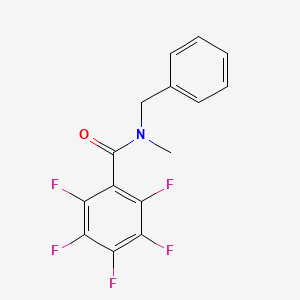
![1-acetyl-3-(4-biphenylylmethyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B4730714.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4730723.png)
